3-(3-Fluorobenzyl)-1H-pyrazol-5-amine
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Overview
Description
3-(3-Fluorobenzyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 3-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine typically involves the reaction of 3-fluorobenzyl chloride with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(3-Fluorobenzyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl chloride: A precursor in the synthesis of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine.
3-Fluorobenzyl alcohol: Another related compound with different functional groups.
1H-Pyrazol-5-amine: The core structure of the compound without the fluorobenzyl substitution
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the 3-fluorobenzyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and bioactivity.
Properties
Molecular Formula |
C10H10FN3 |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14) |
InChI Key |
ICPFJUIHJXKXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CC(=NN2)N |
Origin of Product |
United States |
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